molecular formula C18H28N2O5S B4056857 Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate

Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate

Cat. No.: B4056857
M. Wt: 384.5 g/mol
InChI Key: MCVREGKHTHUJKZ-UHFFFAOYSA-N
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Description

Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate is a sulfonamide-derived carbamate ester characterized by a phenyl ring substituted with a dibutylsulfamoyl group and a carbamoylformate ethyl ester moiety. The dibutylsulfamoyl group enhances lipid solubility, which may influence bioavailability and metabolic stability compared to analogs with shorter alkyl chains .

Properties

IUPAC Name

ethyl 2-[4-(dibutylsulfamoyl)anilino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-4-7-13-20(14-8-5-2)26(23,24)16-11-9-15(10-12-16)19-17(21)18(22)25-6-3/h9-12H,4-8,13-14H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVREGKHTHUJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate typically involves the following steps:

    Formation of the Carbamoyl Chloride Intermediate: This step involves the reaction of a substituted phenylamine with phosgene or a phosgene equivalent to form the corresponding carbamoyl chloride.

    Nucleophilic Substitution: The carbamoyl chloride intermediate is then reacted with ethyl formate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Formate Ester Hydrolysis

The ethyl formate moiety likely undergoes hydrolysis under acidic or basic conditions to yield formic acid and ethanol. For example:

Ethyl formate+H2OH+/OHFormic acid+Ethanol\text{Ethyl formate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Formic acid} + \text{Ethanol}

This reaction is well-documented for ethyl formate derivatives, such as in the aqueous hydrolysis of 2,4,6-trichlorophenyl formate (a CO surrogate) .

Carbamoyl Hydrolysis

The carbamoyl group may hydrolyze under strong acidic or basic conditions to form a carboxylic acid and a primary amine:

R–NH–CO–O–R’+H2OR–NH2+HOOC–R’+ROH\text{R–NH–CO–O–R'} + \text{H}_2\text{O} \rightarrow \text{R–NH}_2 + \text{HOOC–R'} + \text{ROH}

Similar reactivity is observed in hydrazide-to-oxadiazole transformations (e.g., compounds 70a,b71–74 in ).

Sulfamoyl Group Reactivity

The dibutylsulfamoyl group (–SO2_2N(C4_4H9_9)2_2) may act as a leaving group under specific conditions. For instance, in the presence of strong bases or electrophiles, the sulfonamide could undergo desulfonation or alkylation. A related example is the substitution of sulfamoyl groups in pyrimidine derivatives (e.g., compound 270996 in ).

Coupling and Carbonylation Reactions

The ethyl formate group could participate in palladium-catalyzed carbonylation reactions. For example, aryl formates like 2,4,6-trichlorophenyl formate generate CO in situ for cross-coupling reactions . While untested for this compound, similar reactivity might enable synthesis of ketones or amides.

Comparative Reaction Data

Reaction Type Conditions Expected Products Analogous Example
Acidic HydrolysisH2_2SO4_4, H2_2O, 80°CFormic acid, ethanol, sulfamoylphenyl carbamateEthyl formate hydrolysis
Basic HydrolysisNaOH, H2_2O, refluxSodium formate, ethanol, sulfamoylphenyl ureaHydrazide hydrolysis
Nucleophilic AlkylationR–X, K2_2CO3_3, DMFAlkylated sulfonamide derivativesPyrimidine alkylation

Stability and Degradation

  • The sulfamoyl group enhances stability against oxidation due to electron-withdrawing effects.

  • Ethyl formate’s volatility (bp ~54°C) suggests potential for thermal decomposition under high-temperature conditions.

Scientific Research Applications

Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Alkyl Chain Length Effects

  • Target vs. Propyl Analog () : The dibutylsulfamoyl group in the target compound increases molecular weight and lipophilicity compared to the propyl analog. This difference may lead to higher membrane permeability but lower water solubility, affecting its suitability for specific delivery systems.
  • Branched vs. Linear Alkyl Groups : The isopropyl-substituted compound () exhibits steric effects that could hinder interactions with biological targets compared to the linear dibutyl chain in the target compound.

Heterocyclic Modifications

  • This contrasts with the target compound’s sulfamoyl-carbamoyl system, which is more likely to participate in hydrogen bonding or enzymatic hydrolysis.

Research and Industrial Relevance

  • Synthetic Accessibility : The target compound’s dibutylsulfamoyl group may require multi-step synthesis compared to analogs with shorter chains (e.g., propyl in ), impacting scalability.
  • Supplier Trends : LEAP CHEM () and Parchem () highlight industrial demand for carbamate and sulfonamide derivatives, particularly in medicinal chemistry.

Biological Activity

Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C16_{16}H26_{26}N2_{2}O3_{3}S
  • Molecular Weight : 342.46 g/mol

The compound features a carbamate functional group, which is often associated with various biological activities, including enzyme inhibition and receptor modulation.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
    • DPP-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1. Inhibition of DPP-IV leads to increased levels of GLP-1, promoting insulin secretion and improving glucose tolerance, making it a target for type 2 diabetes treatment .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of compounds similar to this compound exhibit antimicrobial properties, although specific data on this compound is limited. The presence of the dibutylsulfamoyl group may enhance its interaction with microbial membranes.
  • Anti-inflammatory Properties :
    • The compound's potential to modulate immune responses suggests it could be beneficial in treating inflammatory conditions. This is supported by studies indicating that related compounds can inhibit chemokine receptors involved in inflammatory pathways .

Case Studies and Experimental Data

  • In Vivo Studies :
    • A study investigating the effects of similar compounds on diet-induced obesity models demonstrated significant weight reduction and improved metabolic profiles when administered at low doses (0.03 mg/kg) . This suggests potential applications in obesity management.
  • In Vitro Studies :
    • Research has shown that compounds with similar structural motifs can inhibit DPP-IV effectively, leading to enhanced insulin secretion in pancreatic beta cells. This effect was observed in cell culture systems where increased GLP-1 levels correlated with improved insulin response .
  • Toxicological Assessments :
    • Toxicity studies are essential for understanding the safety profile of this compound. While specific toxicity data for this compound are not widely available, related compounds have undergone extensive toxicological evaluations indicating a favorable safety profile at therapeutic doses .

Comparative Biological Activity Table

Activity TypeCompoundMechanism/EffectReference
DPP-IV InhibitionThis compoundIncreases GLP-1 levels
AntimicrobialSimilar Sulfonamide DerivativesDisruption of microbial membranes
Anti-inflammatoryRelated CompoundsModulation of immune response
Weight ManagementSimilar CompoundsReduction in body weight in obesity models

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate?

  • Methodological Answer : The compound can be synthesized via carbamate-forming reactions. Key approaches include:

  • Zinc-promoted carbamate synthesis : Utilize 4-(dibutylsulfamoyl)phenyl isocyanate and ethyl glycolate under catalytic zinc conditions to form the carbamate linkage .
  • Multi-step protocols : Follow patent-derived procedures involving sequential activation of the phenylcarbamoyl group, followed by formate esterification (e.g., Example 235 in EP 4374877A2) .
    • Critical Note : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodological Answer :

  • HPLC Analysis : Use a methanol-buffer mobile phase (65:35 v/v) with sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) for retention time consistency. Compare against synthetic intermediates for purity assessment .
  • LCMS Confirmation : Validate molecular weight (e.g., m/z values) and fragmentation patterns. For example, Example 415 in EP 4374877A2 uses LCMS (m/z 612 [M+H]⁺) for verification .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to confirm ester, carbamoyl, and sulfamoyl functional groups.

Q. What storage conditions are optimal for maintaining the compound’s stability?

  • Methodological Answer :

  • Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the ester and carbamate groups. Pre-purge vials with inert gas (e.g., nitrogen) to avoid oxidation .
  • Conduct accelerated stability studies (40°C/75% RH for 6 weeks) to assess degradation pathways, such as sulfamoyl group hydrolysis.

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the dibutylsulfamoyl group and enzyme active sites (e.g., carbonic anhydrase). Prioritize targets based on sulfonamide affinity .
  • QSAR Studies : Corrogate substituent effects (e.g., ethyl vs. methyl esters) on bioactivity using logP (4.56) and polar surface area as predictors .

Q. How to resolve contradictions in reaction yields reported across synthetic protocols?

  • Methodological Answer :

  • Variable Optimization : Screen solvents (DMF vs. THF), temperatures (25°C vs. reflux), and catalysts (Zn vs. polymer-supported reagents) to identify critical parameters .
  • Byproduct Analysis : Use LCMS to detect side products (e.g., urea derivatives from isocyanate dimerization) and adjust stoichiometry or reaction time accordingly.

Q. What experimental designs are suitable for studying the compound’s enzyme inhibition mechanisms?

  • Methodological Answer :

  • In Vitro Assays : Employ fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure esterase inhibition kinetics. Use sodium acetate buffer (pH 4.6) to mimic physiological conditions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes, focusing on sulfamoyl group interactions.

Q. How to troubleshoot poor solubility in aqueous buffers during biological assays?

  • Methodological Answer :

  • Co-solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in buffer containing 0.1% Tween-80 to enhance dispersion.
  • Micelle Formation : Use surfactants (e.g., SDS) at sub-critical micelle concentrations to improve solubility without denaturing proteins .

Data Analysis & Reporting

Q. How should researchers document synthetic protocols to ensure reproducibility?

  • Methodological Answer :

  • Step-by-Step Records : Include exact molar ratios (e.g., 1:1.2 for isocyanate:ester), purification methods (e.g., column chromatography with ethyl acetate/hexane gradients), and characterization data (Rf values, spectral peaks) .
  • Contingency Plans : Note deviations (e.g., humidity sensitivity) and alternative reagents (e.g., tert-butyl formate for esterification).

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using software like GraphPad Prism. Report 95% confidence intervals and Hill slopes.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate
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Ethyl {[4-(dibutylsulfamoyl)phenyl]carbamoyl}formate

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